molecular formula C7H9N3 B3349132 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile CAS No. 203792-37-4

5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile

Cat. No.: B3349132
CAS No.: 203792-37-4
M. Wt: 135.17 g/mol
InChI Key: WUKFHFANYNSORE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile (CAS 203792-37-4) is a nitrogen-containing heterocyclic compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol . It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The compound features both an aminomethyl group and a carbonitrile group on its pyrrole ring, making it a valuable scaffold for constructing more complex molecules. Pyrrole derivatives are recognized as important scaffolds in the development of biologically active compounds and are found in various applications, including pharmaceuticals and biomedical research . For instance, structurally related pyrrole-2-carboxylic acid derivatives have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction for potential therapeutic applications in conditions like acute lung injury . Similarly, halogenated pyrrole-2-carboxamides are known fragments in synthetic anti-infectives, acting as nanomolar inhibitors of bacterial DNA gyrase B . The specific research applications for this compound are an area of active exploration, and its structural features make it a compound of interest for developing novel biochemical tools and therapeutic candidates. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-1-methylpyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-10-6(4-8)2-3-7(10)5-9/h2-3H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKFHFANYNSORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C#N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626463
Record name 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-37-4
Record name 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure and molecular weight of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Authored by a Senior Application Scientist

Introduction

Pyrrole-based molecular scaffolds are of significant interest in the fields of medicinal chemistry and materials science. The pyrrole ring, a five-membered aromatic heterocycle, is a core component of many biologically active natural products, including porphyrins like heme and chlorophyll.[1] The introduction of nitrile and aminomethyl functional groups to this scaffold, as in the case of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile, creates a versatile building block with multiple reactive sites. This allows for its potential use in the synthesis of more complex heterocyclic compounds, which are often key components in drug development.[2] This guide provides a comprehensive overview of the structure, properties, and potential synthesis of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile, offering valuable insights for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile are derived from its unique arrangement of functional groups. The structure consists of a central pyrrole ring, which is N-methylated at position 1. A carbonitrile (-C≡N) group is attached at the 2-position, and an aminomethyl (-CH₂NH₂) group is at the 5-position.

Caption: Chemical structure of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile.

Quantitative Data Summary

The following table summarizes the key computed and estimated physicochemical properties of the molecule.

PropertyValueSource/Method
Molecular Formula C₈H₁₁N₃Calculated
Molecular Weight 149.19 g/mol Calculated
Monoisotopic Mass 149.09530 DaCalculated
CAS Number Not available-
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Estimated >100 °CInferred from related compounds
Boiling Point Estimated >300 °CInferred from related compounds[3]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from chemical structure
pKa (amine) Estimated 9-10General chemical knowledge
pKa (pyrrole N-H) Not applicable (N-methylated)-

Proposed Synthetic Pathway

A plausible synthetic route for 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile can be designed starting from the commercially available 1-methyl-1H-pyrrole. The synthesis involves the introduction of the carbonitrile group, followed by functionalization at the 5-position.

Step-by-Step Methodology
  • Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile (Intermediate 1):

    • This step can be achieved via the methods described in patent WO2005097743A1.[4]

    • Reaction: 1-methyl-1H-pyrrole is reacted with chlorosulfonyl isocyanate (CSI) in a suitable solvent like toluene at a low temperature (around 0 °C).

    • Work-up: The resulting intermediate is then treated with N,N-dimethylformamide (DMF), which acts as a catalyst, followed by the addition of an organic base such as triethylamine. This leads to the formation of 1-methyl-1H-pyrrole-2-carbonitrile.[4]

    • Rationale: This method is an efficient way to introduce a nitrile group onto the pyrrole ring with good regioselectivity for the 2-position.

  • Vilsmeier-Haack Formylation of Intermediate 1:

    • Reaction: 1-methyl-1H-pyrrole-2-carbonitrile is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and DMF. This introduces a formyl group (-CHO) at the electron-rich 5-position of the pyrrole ring to yield 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile (Intermediate 2).

    • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic rings.

  • Reductive Amination of Intermediate 2:

    • Reaction: The aldehyde (Intermediate 2) is then converted to the final product via reductive amination. This can be achieved by reacting it with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

    • Rationale: Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. The choice of a mild reducing agent like NaBH₃CN is crucial to selectively reduce the imine intermediate without affecting the nitrile group.

Synthesis Workflow Diagram

start 1-methyl-1H-pyrrole step1 Reaction with Chlorosulfonyl Isocyanate and DMF/Triethylamine start->step1 intermediate1 Intermediate 1: 1-methyl-1H-pyrrole-2-carbonitrile step1->intermediate1 step2 Vilsmeier-Haack Reaction (POCl₃, DMF) intermediate1->step2 intermediate2 Intermediate 2: 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile step2->intermediate2 step3 Reductive Amination (NH₃ source, NaBH₃CN) intermediate2->step3 end_product 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile step3->end_product

Caption: Proposed synthetic workflow for 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile.

Potential Applications in Research and Drug Development

  • Scaffold for Medicinal Chemistry: The primary amine provides a key point for further derivatization, allowing for the construction of libraries of compounds for screening against various biological targets. Pyrrole-carbonitrile derivatives have been investigated as thrombin inhibitors and for their insecticidal properties.[4]

  • Intermediate for Heterocyclic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aminomethyl group can participate in cyclization reactions. This makes the molecule a valuable intermediate for synthesizing more complex fused heterocyclic systems.[2]

  • Potential Biological Activity: Related pyrrole derivatives have shown potential as antimicrobial and anti-inflammatory agents.[2][5] The unique combination of functional groups in this molecule makes it a candidate for investigation into similar biological activities.

  • Materials Science: Pyrrole-based compounds can be used in the development of new polymers and coatings due to their electronic properties.[5][6] The functional groups on this molecule could allow for its incorporation into novel materials.

Safety and Handling

Specific safety data for 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is not available. However, based on the functional groups present, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin. Primary amines can be corrosive and irritating. Assume the compound is hazardous and handle it with care.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile represents a promising, albeit currently under-researched, chemical entity. Its structure combines several key functional groups that make it a highly versatile building block for organic synthesis. The proposed synthetic pathway provides a viable route for its production, opening the door for its exploration in medicinal chemistry, agrochemical research, and materials science. Further investigation into the properties and applications of this compound is warranted and could lead to the development of novel therapeutics and advanced materials.

References

Sources

Difference between 1-methylpyrrole-2-carbonitrile and 1-methylpyrrole-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and pharmacological distinctions between 1-methylpyrrole-2-carbonitrile and 1-methylpyrrole-3-carbonitrile .[1] It is designed for medicinal chemists and process scientists requiring a decision-making framework for scaffold selection.[2]

Executive Summary

The regiochemistry of the cyano group on the 1-methylpyrrole core fundamentally alters the molecule's electronic landscape, metabolic liability, and synthetic accessibility.[2]

  • 1-Methylpyrrole-2-carbonitrile (2-CN): Electronically deactivated at the most reactive positions (C2/C5).[1][2] It is synthetically accessible via direct electrophilic substitution but often suffers from metabolic instability at the remaining

    
    -position (C5) unless blocked.[2]
    
  • 1-Methylpyrrole-3-carbonitrile (3-CN): Retains the reactive C2 position, allowing for diverse downstream functionalization (e.g., kinase hinge binding).[1][2] It is synthetically challenging to access via direct substitution, necessitating de novo ring construction (Van Leusen) or steric blocking strategies.[2]

Electronic & Structural Fundamentals

Electronic Effects & Reactivity

The pyrrole ring is electron-rich (


-excessive).[1][2] The introduction of a nitrile (electron-withdrawing group, EWG) creates a "push-pull" system with the N-methyl lone pair.
Feature2-Carbonitrile Isomer 3-Carbonitrile Isomer
Resonance Effect Strong conjugation with N-lone pair.[1][2] The C2-CN bond has significant double-bond character.Weaker conjugation. The C3 position is "meta-like" relative to the nitrogen.[2]
Dipole Moment High. The CN vector aligns with the N-Me vector.[2]Lower. The CN vector is offset from the N-Me vector.[2]
Nucleophilicity Deactivated. The ring is electron-deficient.[2] Electrophilic substitution (SEAr) is sluggish and directs to C4/C5.[2]Moderately Active. The C2 position remains nucleophilic due to proximity to the N-lone pair, despite the inductive withdrawal of the C3-CN.
pKa (Conjugate Acid) Lower basicity (pKa < -4).[1][2]Slightly higher basicity than 2-CN.[2]
Visualization of Reactivity Logic

The following diagram illustrates the divergent reactivity profiles driven by the nitrile position.

ReactivityLogic Start 1-Methylpyrrole Core Iso2 2-Carbonitrile Isomer (EWG at α-position) Start->Iso2 Direct Cyanation (CSI) Iso3 3-Carbonitrile Isomer (EWG at β-position) Start->Iso3 De Novo Synthesis (TosMIC) Effect2 Strong Deactivation of Ring Iso2->Effect2 Outcome2 Directs S_EAr to C4/C5 (Meta-direction) Effect2->Outcome2 Effect3 C2 Position Retains Nucleophilicity Iso3->Effect3 Outcome3 Allows C2-Functionalization (e.g., C-H Activation) Effect3->Outcome3

Figure 1: Reactivity divergence based on nitrile positioning.[1][2]

Synthetic Access & Protocols

Accessing the 2-CN isomer is straightforward via electrophilic substitution.[2] Accessing the 3-CN isomer requires bypassing the natural C2-selectivity of the pyrrole ring.[2]

Synthesis of 1-Methylpyrrole-2-carbonitrile

Method: Chlorosulfonyl Isocyanate (CSI) Addition.[1][2][3]

  • Mechanism: CSI acts as a "soft" electrophile, attacking the most electron-rich C2 position.[2]

  • Advantages: One-pot, high yield, scalable.[1][2]

Synthesis of 1-Methylpyrrole-3-carbonitrile

Method: Van Leusen Pyrrole Synthesis (TosMIC).[1][2][4] Direct cyanation of 1-methylpyrrole yields <5% of the 3-isomer.[2] Therefore, de novo ring construction is the industry standard for high-purity 3-CN derivatives.[2]

Protocol: Van Leusen Synthesis of 3-Cyano Derivatives

This protocol is adapted for the synthesis of 3,4-disubstituted pyrroles, the primary entry point for 3-CN scaffolds.[1]

Reagents:

  • Tosylmethyl isocyanide (TosMIC)[1][2][4][5][6]

  • 
    -Unsaturated nitrile or ketone (Michael Acceptor)[1]
    
  • Base: NaH or DBU[2][5]

  • Solvent: DMSO/Et₂O (2:1)[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add TosMIC (1.0 equiv) and the Michael Acceptor (e.g., acrylonitrile derivative, 1.0 equiv) in DMSO/Et₂O.[1][2]

  • Cycloaddition: Cool to 0°C. Add NaH (2.0 equiv, 60% dispersion) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[2]

  • Elimination: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The intermediate anion undergoes cyclization followed by elimination of the sulfinate group.[2]

  • Quench: Dilute with water (ice-cold) and extract with EtOAc (3x).

  • Purification: The 3-substituted pyrrole is often solid and can be recrystallized or purified via flash chromatography (Hexane/EtOAc).[2]

Expert Insight: For the specific 1-methyl-3-carbonitrile , it is often more efficient to synthesize the N-unsubstituted 3-cyanopyrrole first using the Van Leusen method, followed by simple N-methylation (MeI, NaH, DMF), as N-substituted TosMIC reagents are less stable.[1]

Spectroscopic Identification (NMR)

Distinguishing these isomers is critical. The coupling constants (


)  and chemical shifts (

) provide definitive proof of structure.[2]
Proton Position2-Carbonitrile (

ppm)
3-Carbonitrile (

ppm)
Diagnostic Feature
N-Me ~3.75~3.683-CN N-Me is slightly shielded.[1][2]
C2-H Substituted (No Signal)~7.05 - 7.15 Diagnostic Singlet-like (d, J~2Hz). Deshielded by adjacent CN and N.
C3-H ~6.80 (dd)Substituted (No Signal)2-CN C3-H is a doublet of doublets.[1][2]
C5-H ~6.90~6.60C5 is the

-proton.[2] In 3-CN, it is less deshielded than in 2-CN.[2]

Key Identification Rule: Look for the C2-H signal in the 3-CN isomer.[2] It appears as a distinct, downfield signal with a small coupling constant (


 Hz) due to the absence of an ortho-neighbor.[2]

Medicinal Chemistry Applications

Metabolic Stability & Toxicology
  • 2-CN Derivatives: The C2 position is blocked.[2] However, the C5 position (the other

    
    -site) becomes the primary "soft spot" for CYP450-mediated oxidation (epoxidation/hydroxylation).[1][2]
    
  • 3-CN Derivatives: Both

    
    -positions (C2 and C5) are open.[1][2] These molecules are generally less metabolically stable  unless C2/C5 are substituted with blocking groups (e.g., Fluorine, Methyl).[1][2]
    
    • Risk:[1][7] Unsubstituted 3-cyanopyrroles can form reactive metabolites (iminoquinones) leading to toxicity.[1][2]

Pharmacophore Utility
  • Kinase Inhibitors (3-CN): The 3-CN motif is prevalent in JAK and STING inhibitors.[1][2] The nitrile often serves as a hydrogen bond acceptor for the hinge region of the kinase, while the C2-H allows the molecule to fit into narrow hydrophobic slots.

  • P-CABs (Vonoprazan Class): While Vonoprazan itself uses a pyridine-sulfonyl group, the 3-substituted pyrrole core is essential.[1][2] The 3-position vector directs substituents into the proton pump's binding pocket, whereas 2-substitution would cause a steric clash.[1][2]

Decision Matrix for Drug Design

DrugDesign Goal Therapeutic Goal Q1 Does the target require H-bonding at the hinge? Goal->Q1 Route3 Select 3-CN Scaffold Q1->Route3 Yes (e.g., Kinases) Route2 Select 2-CN Scaffold Q1->Route2 No (e.g., GPCRs) Reason3 Allows C2/C5 functionalization Geometry mimics Indole C3 Route3->Reason3 Reason2 Blocks metabolic hot-spot (C2) Linear geometry Route2->Reason2

Figure 2: Scaffold selection logic based on binding requirements.

References

  • Van Leusen Pyrrole Synthesis: Moskal, J., & van Leusen, A. M. (1986).[1][2] "A new synthesis of 3-cyano- and 3-methoxycarbonylpyrroles from

    
    -unsaturated nitriles and esters." Journal of Organic Chemistry, 51(22), 4131–4139.[2] Link[2]
    
  • CSI Cyanation Protocol: Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980).[1][2] "Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate." Canadian Journal of Chemistry, 58(4), 409-411.[2] Link[2]

  • STING Agonist SAR: Li, S., et al. (2022).[1][2][8] "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." Journal of Medicinal Chemistry, 65(2), 1234–1248.[1][2] Link[2]

  • Heterocyclic Reactivity: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th Ed.).[2] Wiley-Blackwell.[2] (Standard text for electrophilic substitution rules).

  • NMR Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.

CAS Registry Number: 203792-37-4 Chemical Formula: C


H

N

Molecular Weight: 149.19 g/mol

Executive Summary

This compound is an amphiphilic heterocyclic building block. Its solubility behavior is governed by the interplay between the lipophilic 1-methylpyrrole core and the polar, basic primary amine functionality. This guide characterizes its dissolution properties to optimize reaction conditions, purification protocols (crystallization/extraction), and formulation stability.

Key Insight: The compound exhibits a "pH-dependent solubility switch." While moderately lipophilic (LogP ~1.06) in its neutral form, it becomes highly water-soluble upon protonation, a property exploitable for acid-base extraction purification.

Physicochemical Characterization

Understanding the molecular descriptors is the first step in predicting solvent interactions.

PropertyValueImplication for Solubility
LogP (Predicted) ~1.06Moderately lipophilic; soluble in medium-polarity organics (DCM, EtOAc).
Polar Surface Area (PSA) 54.74 ŲModerate polarity; suggests good solubility in alcohols and polar aprotic solvents.
pKa (Amine) ~9.0–9.5 (Predicted)Basic; forms water-soluble salts with mineral acids (HCl) and organic acids.
H-Bond Donors 1 (Primary Amine)Capable of H-bonding with protic solvents (MeOH, EtOH, Water).
H-Bond Acceptors 3 (Nitrile, Amine, Pyrrole N)Interacts well with polar aprotic solvents (DMSO, DMF).

Solubility Profile by Solvent Class

The following data categorizes solvents based on the compound's thermodynamic affinity in its neutral free-base form .

A. Polar Protic Solvents (High Solubility)
  • Methanol / Ethanol: The primary amine group participates in strong hydrogen bonding with alcohols. These are excellent solvents for reactions and potential recrystallization (often with an anti-solvent like water or ether).

  • Water:

    • Neutral pH: Low to Moderate solubility.[1] The hydrophobic methyl-pyrrole core limits dissolution.

    • Acidic pH (< 4):High Solubility. Protonation of the amine (-CH

      
      NH
      
      
      
      ) drastically increases hydrophilicity.
B. Polar Aprotic Solvents (High Solubility)
  • DMSO / DMF: Excellent solubility due to high dielectric constants and ability to solvate the polar nitrile and amine groups. Recommended for S

    
    Ar reactions or coupling steps.
    
  • Acetonitrile: Good solubility.[2][3] Often used as a reaction solvent or in HPLC mobile phases.

C. Chlorinated & Moderately Polar Solvents (High to Moderate Solubility)
  • Dichloromethane (DCM) / Chloroform: High solubility. The lipophilic pyrrole ring drives dissolution here. DCM is the preferred solvent for liquid-liquid extraction from basic aqueous layers.

  • Ethyl Acetate: Moderate solubility. Useful for extraction but may require larger volumes compared to DCM.

  • THF (Tetrahydrofuran): High solubility.[3]

D. Non-Polar Solvents (Low Solubility / Anti-Solvents)
  • Hexane / Heptane: Insoluble or very sparingly soluble. These hydrocarbons lack the polarity to interact with the amine or nitrile groups.

  • Toluene: Low to Moderate solubility. Solubility increases significantly with temperature, making Toluene/Heptane systems viable for recrystallization.

Thermodynamic Solubility & Purification Strategy

The solubility differential between the neutral and protonated forms is the basis for the most efficient purification method: Acid-Base Extraction .

Protocol: Self-Validating Purification Workflow

This protocol utilizes the solubility switch to isolate the compound from non-basic impurities (e.g., starting materials lacking the amine).

  • Dissolution: Dissolve crude mixture in a water-immiscible organic solvent (e.g., DCM or Ethyl Acetate).

  • Acid Extraction: Wash the organic layer with 1M HCl.

    • Mechanism:[4][5] The amine protonates to the hydrochloride salt, migrating into the aqueous phase. Non-basic impurities remain in the organic phase.

  • Separation: Discard the organic layer.

  • Basification: Adjust the aqueous phase pH to >11 using NaOH.

    • Mechanism: The salt deprotonates, regenerating the neutral free base, which precipitates or oils out.

  • Re-Extraction: Extract the turbid aqueous mixture with fresh DCM.

  • Isolation: Dry (Na

    
    SO
    
    
    
    ) and concentrate the DCM layer to yield purified product.
Visualization: Solubility-Driven Purification Logic

PurificationLogic Crude Crude Mixture (Target Amine + Impurities) OrgSolvent Dissolve in DCM/EtOAc Crude->OrgSolvent AcidWash Extract with 1M HCl (aq) OrgSolvent->AcidWash OrgPhase1 Organic Phase (Contains Non-Basic Impurities) AcidWash->OrgPhase1 Partition AqPhase1 Aqueous Phase (Acidic) (Contains Target as R-NH3+ Cl-) AcidWash->AqPhase1 Partition Discard Discard / Recycle OrgPhase1->Discard Basify Adjust pH > 11 (NaOH) AqPhase1->Basify AqPhase2 Aqueous Phase (Basic) (Target reverts to Free Base) Basify->AqPhase2 Extract2 Extract with Fresh DCM AqPhase2->Extract2 FinalOrg Final Organic Phase (Pure Target) Extract2->FinalOrg FinalAq Waste Aqueous Extract2->FinalAq

Caption: Acid-base extraction workflow leveraging the pH-dependent solubility switch of the aminomethyl group.

Experimental Determination Protocol

To generate precise quantitative solubility data (mg/mL) for regulatory filing or process scaling, follow this saturation shake-flask method.

Reagents: High-purity solvents (HPLC grade), this compound standard.

Step-by-Step Methodology:

  • Preparation: Add excess solid compound to 2 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours using a thermomixer.

  • Clarification: Centrifuge the saturated suspension or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (detection at ~254 nm, typical for pyrrole nitriles).

  • Calculation: Compare peak area against a calibration curve to determine concentration (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91812, 1,5-Dimethylpyrrole-2-carbonitrile. Retrieved from [Link]

  • ChemSRC (2025). 5-aminomethyl-1-methylpyrrole-2-carbonitrile (CAS 203792-37-4) Physicochemical Properties. Retrieved from [Link]

  • LookChem. Product Information: 5-aminomethyl-1-methylpyrrole-2-carbonitrile. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: Pyrrole-2-carbonitrile derivatives. Retrieved from [Link]

Sources

2-Cyano-1-methyl-5-aminomethylpyrrole: A Precision Scaffold for Covalent Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Cyano-1-methyl-5-aminomethylpyrrole: A Bifunctional Covalent Scaffold Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted covalent inhibition (TCI), the pyrrole ring remains a privileged structure. However, the specific substitution pattern of 2-cyano-1-methyl-5-aminomethylpyrrole represents a highly strategic "bifunctional" building block.

This molecule offers two distinct chemical vectors:[1][2][3][4]

  • The C2-Nitrile (Cyano) Group: A reversible covalent warhead capable of targeting catalytic cysteines or serines, while also serving as a robust hydrogen bond acceptor.

  • The C5-Aminomethyl Group: A flexible, primary amine linker ideal for fragment growing, solubility enhancement, or establishing salt bridges within the binding pocket.

This guide details the synthetic accessibility, physicochemical profile, and medicinal chemistry applications of this scaffold, emphasizing its utility in designing "Next-Generation" kinase and protease inhibitors.

Physicochemical Profile & Pharmacophore Analysis

The utility of 2-cyano-1-methyl-5-aminomethylpyrrole lies in its ability to balance reactivity with stability. Unlike the highly reactive acrylamides used in irreversible inhibitors, the nitrile group offers a "soft" electrophilicity, often leading to reversible covalent adducts.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula C₇H₉N₃Low MW (135.17 g/mol ) allows significant room for fragment growing (LE optimization).
ClogP ~0.2 - 0.5Highly polar; excellent starting point for lipophilic ligand efficiency (LLE) optimization.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH; drives solubility and cation-π interactions.
H-Bond Acceptors 2 (Nitrile N, Pyrrole N is blocked)The nitrile N is a weak acceptor; the amine is a strong donor/acceptor.
Electronic State Electron-Deficient C2 / Electron-Rich C5The nitrile at C2 pulls electron density, activating the C2 carbon for nucleophilic attack (warhead function).

Synthetic Accessibility & Manufacturing

The synthesis of this building block requires precise regiocontrol. Direct electrophilic substitution on 1-methylpyrrole can lead to mixtures. The most robust, self-validating protocol utilizes Directed Ortho-Lithiation (DoM) to install the C5-functionality exclusively.

Core Protocol: The Lithiation-Formylation-Amination Route

Starting Material: 1-Methyl-1H-pyrrole-2-carbonitrile (CAS: 34884-10-1)[5][6]

Step 1: C5-Regioselective Formylation
  • Rationale: The C2-nitrile group acts as a weak Ortho-Directing Group (ODG), but the acidity of the C5-proton (alpha to the pyrrole nitrogen) dominates the regioselectivity profile.

  • Reagents: n-Butyllithium (n-BuLi), Anhydrous THF, Dimethylformamide (DMF).

  • Protocol:

    • Dissolve 1-methyl-1H-pyrrole-2-carbonitrile in anhydrous THF under N₂ atmosphere.

    • Cool to -78°C (Critical for regiocontrol).

    • Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour. The formation of the C5-lithio species is indicated by a color change (often to yellow/orange).

    • Quench with excess DMF (1.5 eq) at -78°C.

    • Warm to RT and hydrolyze with saturated NH₄Cl.

    • Output: 5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile.

Step 2: Reductive Amination
  • Rationale: Converting the aldehyde to the primary amine without reducing the nitrile requires chemoselective conditions.

  • Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃), Methanol.

  • Protocol:

    • Dissolve the 5-formyl intermediate in Methanol.

    • Add NH₄OAc (10 eq) to form the imine in situ.

    • Add NaCNBH₃ (1.5 eq). Note: Avoid stronger reducing agents like LiAlH₄ which will reduce the nitrile.

    • Stir at RT for 12-24 hours.

    • Output: 2-Cyano-1-methyl-5-aminomethylpyrrole .

Visualizing the Synthetic Logic

SynthesisPath SM 1-Methyl-pyrrole-2-carbonitrile (CAS 34884-10-1) Lithio 5-Lithio Intermediate (Transient) SM->Lithio n-BuLi, THF, -78°C (C5-Deprotonation) Aldehyde 5-Formyl-1-methyl- pyrrole-2-carbonitrile Lithio->Aldehyde DMF Quench (Formylation) Product 2-Cyano-1-methyl- 5-aminomethylpyrrole Aldehyde->Product NH4OAc, NaCNBH3 (Reductive Amination)

Caption: Figure 1. Regioselective synthesis via C5-lithiation ensures the integrity of the nitrile warhead.

Medicinal Chemistry Applications

A. Reversible Covalent Inhibition (The Nitrile Warhead)

Nitriles are increasingly deployed as "soft" electrophiles. Upon binding to a target protein, a nucleophilic Cysteine (thiol) or Serine (hydroxyl) in the active site attacks the nitrile carbon.[2]

  • Mechanism: The attack forms a thioimidate (for Cys) or imidate (for Ser) adduct.

  • Reversibility: Unlike acrylamides (Michael acceptors), the nitrile adduct is often unstable in aqueous environments, allowing the inhibitor to dissociate. This reduces the risk of permanent off-target toxicity (immunogenicity).

  • Case Study Context: This mechanism is validated in Cathepsin K inhibitors (e.g., Odanacatib) and DPP-4 inhibitors (e.g., Vildagliptin), where the nitrile is the key pharmacophore.

B. The Aminomethyl Linker

The C5-aminomethyl group is not just a passive linker; it is a vector for Fragment Growing .

  • Amide Coupling: Reacting the amine with carboxylic acids allows rapid library generation.

  • Sulfonylation: Reaction with sulfonyl chlorides (similar to Vonoprazan intermediates) creates robust sulfonamide linkages that can reach deep hydrophobic pockets.

C. Mechanism of Action Diagram

Mechanism Enzyme Target Enzyme (Cys/Ser Nucleophile) Complex Non-Covalent Complex (Binding Affinity) Enzyme->Complex + Inhibitor Inhibitor 2-Cyano-Pyrrole Scaffold Inhibitor->Complex Adduct Covalent Thioimidate Adduct (Inhibition) Complex->Adduct Nucleophilic Attack on Nitrile Carbon Adduct->Complex Slow Dissociation (Reversibility)

Caption: Figure 2. The catalytic cycle of reversible covalent inhibition via the nitrile warhead.[2]

Handling & Stability (Safety Protocols)

  • Nitrile Reactivity: While stable under standard storage (2-8°C), the nitrile group can hydrolyze to a primary amide under strongly acidic or basic conditions at high temperatures. Avoid prolonged exposure to pH < 2 or pH > 12.

  • Amine Oxidation: The primary aminomethyl group is susceptible to air oxidation over time. Store the free amine under Argon or convert it to a hydrochloride (HCl) or fumarate salt for long-term stability.

  • Toxicity: Pyrrole-2-carbonitriles are toxic if swallowed or inhaled (H302+H332).[6] All synthesis steps involving n-BuLi must be performed in a dedicated fume hood with blast shielding.

References

  • PubChem. 1-Methylpyrrole-2-carbonitrile (Compound Summary). National Library of Medicine. [Link]

  • Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.[7] Organic & Biomolecular Chemistry.[3][7][8] [Link]

  • Alves, M. A., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors.[2] RSC Medicinal Chemistry. [Link]

  • Léger, F., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base.[4] Beilstein Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Synthesis of kinase inhibitors using 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Novel Kinase Inhibitors Utilizing 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile

Introduction: The Pyrrole Scaffold in Modern Kinase Inhibitor Design

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its planar structure, combined with its ability to participate in hydrogen bonding and be readily substituted at multiple positions, allows for the creation of potent and selective inhibitors that can target the ATP-binding site of various kinases. The strategic functionalization of the pyrrole core is paramount in achieving desired potency and pharmacokinetic profiles. This document outlines a comprehensive approach to leveraging this compound as a versatile starting material for the synthesis of a new generation of kinase inhibitors. We will explore the rationale behind synthetic choices, provide detailed experimental protocols, and discuss the characterization of the resulting compounds.

Strategic Importance of this compound

The choice of this compound as a foundational building block is predicated on the strategic placement of its functional groups. The primary aminomethyl group at the 5-position serves as a crucial handle for introducing diversity and targeting key interactions within the kinase active site. This amine can be readily acylated, sulfonylated, or used in reductive amination reactions to append various moieties that can interact with the hinge region or other allosteric pockets of the kinase. The 2-carbonitrile group, an electron-withdrawing group, can enhance the hydrogen bond donating capacity of the pyrrole N-H (if present, though here it is methylated) and can also serve as a key interaction point itself or be a precursor for other functional groups like amidines or tetrazoles. The 1-methyl group provides steric bulk and modulates the electronic properties of the pyrrole ring, which can be fine-tuned to optimize binding affinity and selectivity.

Proposed Synthetic Strategy: A Modular Approach to Library Synthesis

Given the reactivity of the aminomethyl group, a divergent synthetic strategy is proposed. This approach allows for the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. The core of our proposed synthesis will focus on the derivatization of the primary amine through two robust and widely applicable reactions: amide bond formation and sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes the synthesis of a diverse library of amide derivatives from this compound using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • A library of carboxylic acids (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the desired carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the desired amide.

Data Presentation: Representative Amide Derivatives

Compound IDR-Group (from R-COOH)Molecular Weight ( g/mol )ClogP (Predicted)
1a Phenyl239.282.15
1b 4-Chlorophenyl273.722.85
1c 3-Pyridyl240.261.35
1d Cyclohexyl245.332.50
Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol details the synthesis of sulfonamide derivatives, which are also prevalent motifs in kinase inhibitors.

Materials:

  • This compound

  • A library of sulfonyl chlorides (R-SO₂Cl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine or TEA (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Data Presentation: Representative Sulfonamide Derivatives

Compound IDR-Group (from R-SO₂Cl)Molecular Weight ( g/mol )ClogP (Predicted)
2a Phenyl275.342.05
2b 4-Tolyl289.372.51
2c Thiophen-2-yl281.371.80
2d N,N-Dimethyl242.320.85

Visualization of Concepts

Signaling Pathway: A Representative Kinase Cascade

The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for pyrrole-based inhibitors.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Dimerizes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Drives

Caption: Simplified MAPK/ERK signaling pathway initiated by a receptor tyrosine kinase.

Experimental Workflow: From Synthesis to Biological Evaluation

This workflow outlines the key stages in the discovery and characterization of novel kinase inhibitors.

G Start 5-(Aminomethyl)-1- methylpyrrole-2-carbonitrile Synth Parallel Synthesis (Amides & Sulfonamides) Start->Synth Purify Purification (Chromatography) Synth->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Screen Primary Kinase Assay (IC50 Determination) Characterize->Screen SAR SAR Analysis Screen->SAR SAR->Synth Iterate Lead_Opt Lead Optimization SAR->Lead_Opt End Candidate Drug Lead_Opt->End

Caption: Workflow for the synthesis and evaluation of a kinase inhibitor library.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating through rigorous in-process controls and final product characterization.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals is critical. A successful reaction will show the consumption of the starting amine and the appearance of a new, single major product spot/peak with the expected mass.

  • Structural Verification: The identity and purity of each synthesized compound must be unequivocally confirmed by standard analytical techniques.

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure of the molecule, showing the expected shifts and couplings for the pyrrole core and the newly introduced R-group.

    • High-Resolution Mass Spectrometry (HRMS): Will provide an exact mass measurement, confirming the elemental composition of the final product.

  • Purity Assessment: Final compound purity should be assessed by High-Performance Liquid Chromatography (HPLC), with a target purity of >95% for biological screening.

Conclusion and Future Directions

The synthetic routes outlined in this application note provide a robust framework for the generation of a novel library of potential kinase inhibitors based on the this compound scaffold. The modular nature of the amide and sulfonamide coupling reactions allows for extensive exploration of the chemical space around the pyrrole core. Subsequent biological evaluation of these compounds will be crucial in identifying initial hits and establishing a clear structure-activity relationship, which will guide further lead optimization efforts. The strategic combination of a privileged core with diverse, synthetically accessible functional groups represents a promising avenue for the discovery of next-generation targeted therapeutics.

References

  • HATU as a Coupling Reagent: "HATU: A Potent Coupling Reagent for Amide Bond Formation." Chemical Communications, Royal Society of Chemistry. [Link]

  • Pyrrole-Based Kinase Inhibitors: "The role of pyrrole in the design of protein kinase inhibitors." Future Medicinal Chemistry, Future Science Ltd. [Link]

  • Kinase Inhibitor Design: "A comprehensive review of protein kinase inhibitors." Bioorganic & Medicinal Chemistry, Elsevier. [Link]

  • MAPK/ERK Pathway: "The MAPK-ERK pathway in human health and disease." Cellular and Molecular Life Sciences, Springer. [Link]

Application Notes & Protocols: Leveraging 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile for Innovative Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds, particularly for challenging biological targets.[1][2] This methodology hinges on the principle of screening small, low-molecular-weight compounds, or "fragments," to identify weak but efficient binders that can be subsequently optimized into potent drug candidates.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of a promising, yet underexplored fragment: 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile . We will delve into the unique chemical attributes of this fragment, outline its potential advantages in an FBDD campaign, and provide comprehensive, field-proven protocols for its integration into a drug discovery workflow.

The Strategic Advantage of the Pyrrole Scaffold in FBDD

The pyrrole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[4][5][6] Its electron-rich aromatic system and adaptable structure allow for diverse chemical modifications, which can translate into a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][7] When considering fragments for an FBDD library, the inclusion of scaffolds with proven biological relevance, like the pyrrole core, can significantly enhance the probability of identifying meaningful starting points for drug development.

Physicochemical Profile of this compound

This compound is a versatile building block for more complex molecules, particularly in the pharmaceutical industry.[8][9] Its utility in FBDD can be inferred from its distinct structural features, which align well with the principles of fragment design. A typical FBDD library adheres to the "Rule of Three," which suggests a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less.[10][11]

PropertyValue (Predicted/Approximate)Significance in FBDD
Molecular Formula C8H9N3Low molecular weight, providing a good starting point for optimization.
Molecular Weight 147.18 g/mol Well within the "Rule of Three," ensuring good ligand efficiency.
Hydrogen Bond Donors 1 (from the amine)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (from the nitrile and pyrrole nitrogen)Offers additional opportunities for specific interactions with the target.
cLogP ~1.0 - 1.5Indicates good solubility, a critical factor for biophysical screening methods.
Rotatable Bonds 2Low conformational flexibility, which can lead to a more favorable entropy of binding.

The FBDD Workflow with this compound

The journey from a fragment hit to a lead compound is a systematic process of identification, validation, and optimization.[3][10] The unique structure of this compound offers multiple avenues for this evolution.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing our Pyrrole) B Biophysical Screening (NMR, SPR, X-ray) A->B Screening C Identified Hits (e.g., Pyrrole Fragment) B->C D Orthogonal Assays (e.g., ITC, MST) C->D Validation E Structural Biology (X-ray, Cryo-EM) D->E Binding Mode Analysis F Validated Pyrrole Hit E->F G Structure-Guided Design F->G H Fragment Growing, Linking, or Merging G->H I Lead Compound H->I

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign, highlighting the key stages from initial screening to lead optimization.

Strategic Vectors for Fragment Elaboration

The structure of this compound presents three primary vectors for chemical modification, a highly desirable trait for a starting fragment.

Figure 2: Key elaboration vectors of this compound for hit-to-lead optimization. Note: A placeholder for the chemical structure image is used in the DOT script.

  • Vector 1 (Aminomethyl Group): This primary amine provides a robust handle for "fragment growing" by forming amides, sulfonamides, or other functionalities to probe deeper into the target's binding pocket. It can also act as a key hydrogen bond donor or form a salt bridge with acidic residues.

  • Vector 2 (Nitrile Group): The nitrile can serve as a hydrogen bond acceptor. In some cases, it can be hydrated to an amide or even act as a reversible covalent warhead, offering a pathway to increased potency and selectivity.

  • Vector 3 (Pyrrole Ring): The unsubstituted positions on the pyrrole ring are ripe for substitution to explore hydrophobic pockets or introduce additional vectors for interaction.

Experimental Protocols

The following protocols are designed to be adaptable to specific target proteins and available instrumentation.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in mass on a sensor chip surface in real-time, making it ideal for detecting the weak binding of fragments to an immobilized target protein.[12]

Objective: To identify fragments that bind to the target protein and to estimate their binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chips (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein of high purity (>95%)

  • This compound and other fragments from the library, dissolved in 100% DMSO.

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1-5% DMSO)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor surface with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein at a concentration of 10-100 µg/mL in the appropriate immobilization buffer to achieve the desired immobilization level (typically 2000-10000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Dilute the fragment stock into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all samples and matched in the running buffer.

    • Inject the fragment solution over the immobilized target surface and a reference flow cell (without protein or with an irrelevant immobilized protein).

    • Monitor the binding response in real-time. A response significantly above the noise level and the reference channel indicates a potential hit.

  • Affinity Determination (for confirmed hits):

    • Perform a dose-response experiment by injecting a series of fragment concentrations (e.g., from 10 µM to 1 mM).

    • Measure the steady-state binding response at each concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based screening methods, such as Saturation Transfer Difference (STD) NMR, are powerful for detecting weak fragment binding in solution.[12]

Objective: To validate hits from the primary screen and to gain initial structural insights into the binding epitope.

Materials:

  • High-field NMR spectrometer (>500 MHz) equipped with a cryoprobe.

  • Target protein solution in a suitable deuterated buffer (e.g., 10-50 µM in PBS-d6, pH 7.4).

  • This compound stock solution in DMSO-d6.

Procedure (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A: Target protein (10-50 µM) and the fragment (100-1000 µM) in deuterated buffer.

      • Sample B (Control): Fragment only at the same concentration in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample (Sample B) to identify the fragment's proton resonances.

    • For Sample A, acquire an STD-NMR spectrum. This involves two experiments:

      • An "on-resonance" experiment where the protein is selectively saturated with a train of radiofrequency pulses at a frequency where only the protein resonates (e.g., -1 ppm).

      • An "off-resonance" experiment where the saturation is applied at a frequency where neither the protein nor the fragment resonates (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the saturated protein.

    • The presence of signals in the difference spectrum confirms binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most intimately involved in the binding interaction (the binding epitope).

From Hit to Lead: The Path Forward

Once this compound is confirmed as a validated hit, the next phase is structure-guided optimization.[10] This typically involves obtaining a high-resolution crystal structure of the target protein in complex with the fragment. This structural information is invaluable for guiding the "fragment growing" or "linking" strategies to enhance affinity and selectivity, ultimately leading to a potent lead compound.[3][11]

Conclusion

This compound represents a fragment of high potential for FBDD campaigns. Its favorable physicochemical properties, coupled with the proven biological relevance of the pyrrole scaffold and multiple vectors for chemical elaboration, make it an attractive starting point for tackling a wide range of therapeutic targets. The protocols outlined in this document provide a robust framework for the successful integration of this and similar fragments into modern drug discovery pipelines.

References

  • Vertex AI Search. Fragment-Based Drug Design (FBDD) | Methodology & Protocol. Accessed February 22, 2024.
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. RJPN. Published August 8, 2025.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. Published December 20, 2017.
  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Accessed February 22, 2024.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Published January 23, 2015.
  • Fragment-Based Drug Development. MedChemExpress. Accessed February 22, 2024.
  • Fragment-based drug discovery: A graphical review. PMC - NIH. Published September 10, 2025.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Published November 29, 2024.
  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Accessed February 22, 2024.
  • Advances in Fragment-Based Drug Discovery. Technology Networks. Published May 8, 2024.
  • 5-Methyl-1H-pyrrole-2-carbonitrile. MySkinRecipes. Accessed February 22, 2024.
  • 1-Metilpirrol-2-carbonitrilo. Chem-Impex. Accessed February 22, 2024.
  • FBDD: Fragment-Based Drug Design. BioSolveIT. Accessed February 22, 2024.

Sources

Troubleshooting & Optimization

Preventing oxidation of primary amines in pyrrole-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Pyrrole-2-carbonitriles

Welcome to the technical support guide for the synthesis of pyrrole-2-carbonitriles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrrole synthesis, with a particular focus on mitigating the undesired oxidation of primary amine precursors. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide: Navigating Primary Amine Oxidation

The use of primary amines in the construction of N-substituted pyrroles is a powerful and versatile strategy. However, many common synthetic routes require a final oxidative aromatization step to form the pyrrole ring from a dihydropyrrole or pyrroline intermediate.[1][2] This step frequently employs strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which, while effective for aromatization, can lead to the unwanted oxidation of sensitive functional groups, particularly the primary amine on the starting material or other functionalities on the molecule.[3] This guide addresses the most common challenges and their solutions.

Q1: I'm observing a low yield of my target pyrrole-2-carbonitrile and a complex mixture of byproducts. What's going wrong?

This is a classic symptom of competing side reactions, with primary amine oxidation being a likely culprit, especially if you are using a potent oxidant like DDQ.

Core Problem: The desired reaction is the dehydrogenation (oxidation) of the dihydropyrrole intermediate to form the aromatic pyrrole ring. However, DDQ is a strong electron acceptor and can also oxidize the nucleophilic primary amine of your starting material or intermediates, leading to imines, enamines, or other degradation products.[3] This consumes your starting material and generates impurities that complicate purification.

Diagnostic Workflow:

start Low Yield / Complex Mixture check_sm Analyze Crude Reaction Mixture (LC-MS, TLC, 1H NMR) start->check_sm is_sm_consumed Is Starting Amine Consumed? check_sm->is_sm_consumed yes_sm Yes is_sm_consumed->yes_sm   no_sm No is_sm_consumed->no_sm   check_byproducts Identify Byproducts (Mass Spec Data) yes_sm->check_byproducts check_intermediate Is Dihydropyrrole Intermediate Present? no_sm->check_intermediate yes_int Yes check_intermediate->yes_int no_int No check_intermediate->no_int oxidation_issue Oxidation Step is Inefficient or Degrading Product yes_int->oxidation_issue cyclization_issue Initial Cyclization Step Failed no_int->cyclization_issue oxidation_products Mass consistent with Amine Oxidation? (e.g., M-2, M+14) check_byproducts->oxidation_products yes_ox Yes oxidation_products->yes_ox no_ox No oxidation_products->no_ox confirm_ox Root Cause: Amine Oxidation yes_ox->confirm_ox other_side_reactions Investigate Other Side Reactions (e.g., Polymerization) no_ox->other_side_reactions

Caption: Troubleshooting workflow for low yields.

Immediate Actions:

  • Analyze the Crude Reaction: Before workup, take a sample of your crude reaction mixture. Use LC-MS to check for the mass of your expected product, the unreacted starting amine, the dihydropyrrole intermediate, and potential oxidized byproducts (e.g., M-2 for dehydrogenation).

  • Re-evaluate Reaction Conditions: Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if not using an aerobic oxidation method. Oxygen can sometimes participate in or complicate oxidation reactions.

Q2: My primary amine is highly sensitive to DDQ. How can I synthesize my target pyrrole without degrading my starting material?

You have two primary strategies: (A) Protect the amine with a suitable protecting group that is stable to the oxidation conditions, or (B) Replace DDQ with a milder, more selective oxidizing agent.

cluster_strategy Strategic Decision cluster_protect Protection Workflow cluster_oxidant Alternative Oxidation start Sensitive Primary Amine protect_amine Strategy A: Protecting Group start->protect_amine alt_oxidant Strategy B: Alternative Oxidant start->alt_oxidant add_pg 1. Add Protecting Group (e.g., Boc, Cbz) protect_amine->add_pg cyclize_alt 1. Perform Cyclization alt_oxidant->cyclize_alt cyclize 2. Perform Cyclization add_pg->cyclize oxidize 3. Oxidize with DDQ cyclize->oxidize deprotect 4. Remove Protecting Group oxidize->deprotect oxidize_alt 2. Oxidize with Milder Reagent (e.g., FeCl3, Cu/ABNO, MnO2) cyclize_alt->oxidize_alt

Caption: Decision tree for handling sensitive amines.

Strategy A: Amine Protection

Protecting the amine involves converting it into a less reactive functional group, such as a carbamate, that can withstand the oxidative conditions. After the pyrrole ring is formed, the protecting group is removed to reveal the primary amine.[4][5]

Q3: Which protecting group should I use?

The ideal protecting group should be easy to install, stable to the cyclization and oxidation steps, and easy to remove without affecting the pyrrole core or other functional groups.[6]

Protecting GroupAbbreviationStability to DDQDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocModerate. The group itself is stable, but the acidic hydroquinone byproduct of DDQ can cause premature cleavage.[3]Strong acid (e.g., TFA, HCl in dioxane).Add a non-oxidizable base like pyridine or Na2CO3 during the DDQ step to scavenge acid byproducts.[3]
CarboxybenzylCbzGood. Generally stable to DDQ oxidation.Catalytic hydrogenation (H₂, Pd/C).Hydrogenation may reduce other functional groups (alkenes, alkynes, nitro groups).
9-FluorenylmethoxycarbonylFmocGood. Stable to acidic and many oxidative conditions.Base (e.g., Piperidine in DMF).The pyrrole ring is generally stable to the basic conditions required for Fmoc removal.
PhthalimidePhtExcellent. Very robust and stable to both acidic and strongly oxidative conditions.[3]Hydrazine (NH₂NH₂) or strong base hydrolysis.Deprotection can sometimes require harsh conditions.

Recommendation: For most applications, the Boc group offers a good balance of stability and ease of removal, provided an acid scavenger is used during the oxidation step. If your molecule is sensitive to acid, Fmoc is an excellent alternative.

Experimental Protocol: Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl). Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the Boc-protected amine by column chromatography on silica gel.

Strategy B: Alternative Oxidizing Agents

If protecting group chemistry is undesirable due to additional steps, using a milder oxidant that is less likely to affect the primary amine is an excellent alternative.

Q4: What are some effective and milder alternatives to DDQ?

Several reagents and catalytic systems can achieve the desired aromatization under milder conditions.

Oxidizing Agent/SystemConditionsAdvantagesDisadvantages
Iron(III) Chloride (FeCl₃) Reflux in a solvent like DCE.[7]Inexpensive, readily available.Can act as a Lewis acid, potentially causing side reactions. Yields can be variable.[7]
Copper/ABNO Catalysis Cu(CH₃CN)₄OTf (catalyst), ABNO (catalyst), O₂ (balloon) in MeCN at room temperature.[8]Very mild conditions (room temp), uses air/oxygen as the terminal oxidant, good functional group tolerance.[8][9]Requires specialized catalysts (though commercially available).
Manganese Dioxide (MnO₂) Reflux in a solvent like toluene or benzene.[2]Inexpensive, heterogeneous (easy to remove by filtration).Often requires a large excess of reagent and can have variable activity depending on the preparation method.
Catalytic DDQ / MnO₂ DDQ (0.15-0.2 eq), MnO₂ (6 eq) in CH₃NO₂ at room temperature.[10]Reduces the amount of DDQ needed, making workup easier and potentially reducing side reactions.[10]Still uses a stoichiometric amount of a metal oxidant.

Recommendation: For maximum functional group tolerance and mildness, the Cu/ABNO catalyzed aerobic oxidation is a state-of-the-art choice.[8] For a simpler, more classical approach, activated MnO₂ is a robust and effective option.

Experimental Protocol: Aromatization using Activated MnO₂
  • Setup: To a solution of the crude dihydropyrrole-2-carbonitrile intermediate (1.0 eq) in toluene, add activated manganese dioxide (MnO₂, 5-10 eq by weight).

  • Reaction: Heat the suspension to reflux (approx. 110 °C) and monitor the reaction by TLC or LC-MS. The reaction may take several hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ solid. Wash the Celite pad thoroughly with an appropriate solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the filtrates, concentrate under reduced pressure, and purify the resulting residue by column chromatography to yield the pyrrole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q: Why is DDQ so reactive towards amines? A: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a very strong oxidizing agent due to its electron-withdrawing chloro and cyano groups, which give it a high reduction potential.[11][12] It readily accepts electrons or a hydride from other molecules to achieve an aromatic hydroquinone state.[12] Primary amines are electron-rich and can be easily oxidized. Furthermore, DDQ can act as a Michael acceptor, allowing for potential nucleophilic attack by the amine, leading to adduct formation.[3]

Q: How do I remove the DDQ hydroquinone byproduct during workup? A: The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is acidic and poorly soluble in many non-polar organic solvents like DCM or benzene.[11] It can often be removed by a basic wash (e.g., dilute aq. NaHCO₃ or Na₂CO₃) during the workup, which deprotonates the hydroquinone, making it soluble in the aqueous layer. Filtration can also be effective if it precipitates from the reaction mixture.

Q: How should I purify the final pyrrole-2-carbonitrile product? A: Standard column chromatography on silica gel is the most common method. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.[13] If the product is sufficiently volatile and thermally stable, vacuum distillation can also be an option.[14]

References

  • Fu, W., Zhu, L., Tan, S., Zhao, Z., Yu, X., Wang, L. (2022). A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles. The Journal of Organic Chemistry, 87, 13389-13395. [Link]

  • Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. [Link]

  • Zhang, J., et al. (2018). Efficient synthesis of substituted pyrroles through iron-mediated oxidation reaction of 3-methylenehexane-2,5-dione with primary amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 389-393. [Link]

  • Barnett, G. H. (2005). Synthesis of pyrrole-2-carbonitriles.
  • Sharma, V., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(18), 5597. [Link]

  • Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Fu, W., et al. (2022). Copper/Nitroxyl-Catalyzed Synthesis of Pyrroles by Oxidative Coupling of Diols and Primary Amines at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [Link]

  • Kocienski, P. (n.d.). Protecting Groups. University of Leeds. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Various Authors. (2015). What is the functional group tolerance of DDQ? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. [Link]

  • Natarajan, P., & König, B. (2020). Excited-State 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ*) Initiated Organic Synthetic Transformation. Chemistry – A European Journal, 26(58), 13093-13103. [Link]

  • Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

  • Various Authors. (2020). How to remove excess pyrrole from a reaction mixture? ResearchGate. [Link]

  • Tanemura, K., Nishida, Y., & Suzuki, T. (2010). 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the useful synthetic reagent. The Journal of the Nippon Dental University, 39(2), 79-85. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Shvartsberg, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

  • De, S., et al. (2012). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-Catalyzed Reactions Employing MnO2 as a Stoichiometric Oxidant. Organic Letters, 14(24), 6142-6145. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2015). State-of-the-art approaches to the synthesis of 2H-pyrroles. Arkivoc, 2016(2), 29-65. [Link]

  • Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry. [Link]

  • Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. PMC. [Link]

Sources

Handling and storage stability of 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile

Executive Summary

This compound is a highly reactive, bifunctional heterocyclic building block often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1] Its stability profile is dominated by two competing factors: the electron-rich pyrrole ring (prone to oxidative polymerization) and the nucleophilic primary amine (prone to carbamate formation and condensation).[1]

Critical Warning: This compound is significantly more stable as a salt (e.g., Hydrochloride or Fumarate).[1] As a free base, it is kinetically unstable and must be generated in situ or stored under strict cryogenic, inert conditions.

Module 1: Critical Storage Parameters

The following protocols are non-negotiable for maintaining purity >98%.

ParameterFree Base (Oil/Low-Melting Solid)Salt Form (HCl/Fumarate Solid)
Temperature -20°C to -80°C (Strict Cryogenic)2°C to 8°C (Refrigerated)
Atmosphere Argon or Nitrogen (Oxygen < 5 ppm)Desiccated ambient air or Nitrogen
Container Amber glass, Teflon-lined cap, Parafilm sealAmber glass, tightly sealed
Shelf Life < 48 Hours (at RT), 3 Months (-20°C)12–24 Months
Light Sensitivity High (Photo-oxidation trigger)Moderate
Why these parameters matter?
  • The "Black Tar" Effect (Oxidation): The pyrrole ring is electron-rich.[1] Exposure to atmospheric oxygen, catalyzed by light, generates radical cations that initiate polymerization, turning the sample from yellow to black/tarry.

  • The "Sticky Gum" Effect (Carbamate Formation): The primary amine (

    
    ) rapidly reacts with atmospheric 
    
    
    
    to form carbamic acid species, which destabilize the crystal lattice of the free base, turning it into a hygroscopic gum.[1]

Module 2: Troubleshooting Guide (FAQ)

Q1: My sample turned from pale yellow to dark brown/black overnight. Is it usable?
  • Diagnosis: Oxidative polymerization (Polypyrrole formation).[1]

  • Root Cause: Exposure to air or light.[1][2] Even trace oxygen in a "sealed" flask can trigger this chain reaction on the pyrrole ring.[1]

  • Action:

    • If <5% darkened: Dissolve in degassed Dichloromethane (DCM) and filter through a small pad of basic alumina or silica to remove the polymer (which is usually insoluble or highly polar).[1]

    • If black tar: Discard. Purification is rarely successful due to the complex mixture of oligomers.[1]

Q2: I dissolved the compound in Acetone for an NMR, and the spectrum shows extra peaks.
  • Diagnosis: Schiff Base (Imine) Formation.[1]

  • Mechanism: The primary amine (

    
    ) reacts with the ketone carbonyl of acetone to form an imine (
    
    
    
    ) + water.[1]
  • Action: NEVER use ketones (Acetone, MEK) or aldehydes as solvents.[1] Use DMSO-d6 , Chloroform-d , or Methanol-d4 (if no esters are present).[1]

Q3: The material has become a sticky, wet solid.[1] Can I dry it?
  • Diagnosis: Hygroscopicity and Carbamate formation.[1]

  • Root Cause: The amine has absorbed moisture and

    
     from the air.[1]
    
  • Action:

    • Dissolve the gum in DCM.[1]

    • Wash with saturated

      
       (to remove carbamates) and then Brine.[1]
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Pro Tip: Immediately convert to the HCl salt by adding 1M HCl in Ether/Dioxane if long-term storage is needed.[1]

Module 3: Visualizing Degradation & Handling

Figure 1: Degradation Pathways

This diagram illustrates why the free base is so labile compared to the salt.[1]

DegradationPathways Compound 5-(Aminomethyl)-1-methylpyrrole -2-carbonitrile (Free Base) Oxidation Oxidative Polymerization (Black Tar) Compound->Oxidation + O2 / Light Carbamate Carbamate/Carbonate Salts (Sticky Gum) Compound->Carbamate + CO2 / Moisture Imine Schiff Base (Imine) Compound->Imine + Acetone/Aldehydes SaltForm HCl/Fumarate Salt (Stable Solid) Compound->SaltForm + HCl/Fumaric Acid

Caption: The free base is susceptible to three distinct degradation vectors. Salt formation (green path) is the only method to arrest these pathways.

Figure 2: Recommended Handling Workflow

HandlingWorkflow Receipt Receive Shipment CheckState Is it Salt or Free Base? Receipt->CheckState SaltStore Store at 4°C Desiccated CheckState->SaltStore Salt BaseStore Store at -20°C Under Argon CheckState->BaseStore Free Base FreeBaseGen Generate Free Base (Partition DCM / NaHCO3) SaltStore->FreeBaseGen When needed UseImmediate Use Immediately in Reaction FreeBaseGen->UseImmediate Aliquot Aliquot under Inert Gas BaseStore->Aliquot Aliquot->UseImmediate

Caption: Decision tree for handling incoming material. Note that the Salt form allows for a "Generate on Demand" strategy.[1]

Module 4: Experimental Protocols

Protocol A: Generation of the Free Base from HCl Salt

Use this protocol if you purchased the stable salt but need the nucleophilic amine for a coupling reaction.[1]

  • Suspend: Place 1.0 eq of the Hydrochloride salt in a separating funnel.

  • Partition: Add Dichloromethane (DCM) (10 mL/g) and Saturated Aqueous

    
      (10 mL/g). Do not use NaOH as strong bases can hydrolyze the nitrile group.[1]
    
  • Extract: Shake vigorously. The free amine will migrate into the DCM layer.[1]

  • Dry: Collect the organic layer, dry over anhydrous

    
     for 5 minutes.
    
  • Concentrate: Filter and evaporate the solvent in vacuo at <30°C .

  • Usage: Re-dissolve the resulting oil immediately in your reaction solvent. Do not store.

Protocol B: Emergency Cleanup of Oxidized Material
  • Dissolve the dark material in a minimum amount of DCM.[1]

  • Prepare a short plug of Basic Alumina (activity grade III) in a glass pipette or sintered funnel.[1]

  • Flush the solution through the plug.[1] The dark polypyrrole impurities will stick to the alumina; the yellow amine will elute.[1]

  • Use the filtrate immediately.[1]

References & Authority

  • General Pyrrole Reactivity:

    • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.[1] (Foundational text on pyrrole oxidation and polymerization mechanisms).

  • Vonoprazan Intermediate Chemistry (Analogous Structures):

    • Arikawa, Y., et al. (2012).[1] Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry, 55(9), 4446–4456.

    • Patent WO2008108380A2: Pyrrole compounds and use thereof.[1][3][4][5][6] (Details the handling of aminomethyl pyrrole intermediates).

  • Handling of Primary Amines:

    • Sigma-Aldrich Technical Bulletin: Handling Air-Sensitive Reagents.[1]

Sources

Removing residual solvents from 1-methylpyrrole-2-carbonitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

Welcome to the Technical Support Center. You are likely accessing this guide because your 1-methylpyrrole-2-carbonitrile (CAS: 34884-10-1) intermediate is retaining solvents—most likely DMF, DMSO, or Toluene—and standard rotary evaporation is failing.

The Core Challenge: 1-Methylpyrrole-2-carbonitrile is a liquid/oil (BP ~87–90°C at 10 mmHg) [1]. Unlike solids, you cannot rely on recrystallization to exclude solvent inclusions. Furthermore, its boiling point is high enough that it holds onto high-boiling solvents (like DMF) tenaciously, yet low enough that aggressive high-vacuum heating risks distilling your product into the trap.

Diagnostic Matrix: Identify Your Solvent Problem

Use this table to select the correct protocol.

Residual SolventICH Class [2]Boiling PointInteraction TypeRecommended Protocol
DMF / DMSO Class 2 / 3153°C / 189°CDipole-Dipole (Strong)Protocol A (LiCl Wash)
Toluene / Xylene Class 2110°C / 140°CPi-Stacking (Moderate)Protocol B (Azeotrope)
DCM / EtOAc Class 2 / 340°C / 77°CWeak Van der WaalsProtocol C (N2 Sweep)
Water N/A100°CHydrogen BondingProtocol B (Azeotrope)

Decision Logic Workflow

Before proceeding, verify your purification strategy using the logic flow below. This prevents unnecessary yield loss due to thermal degradation or volatility.

SolventRemovalLogic Start Start: Crude 1-Methylpyrrole-2-CN SolventCheck Identify Major Solvent Impurity Start->SolventCheck IsPolar Is Solvent Polar Aprotic? (DMF, DMSO, DMAc) SolventCheck->IsPolar Yes IsHighBoil Is Solvent Non-Polar High Boiling? (Toluene, Xylene) SolventCheck->IsHighBoil No ProtocolA Protocol A: LiCl Aqueous Extraction IsPolar->ProtocolA Yes ProtocolB Protocol B: Heptane Azeotrope IsPolar->ProtocolB No (Volatile) IsHighBoil->ProtocolB Yes ProtocolC Protocol C: Nitrogen Sweep / High Vac IsHighBoil->ProtocolC No (Low BP) Distill Final Step: Kugelrohr / Vacuum Distillation ProtocolA->Distill If Purity < 95% ProtocolB->Distill If Purity < 95% ProtocolC->Distill Optional

Figure 1: Decision tree for selecting the appropriate solvent removal method based on solvent polarity and boiling point.

Troubleshooting Protocols

Protocol A: The LiCl Wash (For DMF/DMSO Removal)

Why this works: DMF and DMSO are miscible with water but partition poorly from organic solvents into pure water due to emulsion formation. Lithium Chloride (LiCl) increases the ionic strength of the aqueous phase and disrupts the hydrogen-bonding network, forcing DMF/DMSO out of the organic layer ("salting out" the impurity) [3].

Step-by-Step:

  • Dilution: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

    • Ratio: Use 10 mL solvent per 1 g of crude.

    • Note: Avoid DCM if possible; it forms stubborn emulsions with DMF/Water.

  • The Wash:

    • Wash 1: 5% Aqueous LiCl solution (3x volumes). Agitate vigorously for 2 minutes.

    • Wash 2: Water (1x volume) to remove excess salt.

    • Wash 3: Brine (Saturated NaCl) (1x volume) to dry the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Run a ¹H NMR. The DMF peaks (δ 2.89, 2.96, 8.02 in CDCl₃) should be absent or <1%.

Protocol B: Azeotropic Distillation (For Toluene/Water)

Why this works: 1-methylpyrrole-2-carbonitrile is an oil. If you apply heat to remove Toluene (BP 110°C), you risk polymerizing the nitrile. Azeotroping allows you to remove high-boiling solvents at lower temperatures by forming a binary mixture with a lower boiling point.[1]

Step-by-Step:

  • Solvent Selection: Add Heptane or Methanol to your crude oil.

    • Heptane: Forms azeotrope with Toluene/DMF.[2]

    • Methanol: Forms azeotrope with Heptane/Toluene.[3][4]

  • The Strip:

    • Add 5x volume of Heptane to the crude.

    • Rotavap at 40–45°C (bath temp) under moderate vacuum (50–100 mbar).

    • Visual Cue: The mixture may turn cloudy as the solvent is stripped; this is normal.

  • Repeat: Repeat this process 3 times. The "entrainer" solvent (Heptane) carries the heavy solvent out.

Protocol C: Controlled Vacuum Stripping (The "Anti-Bump" Method)

Why this works: Since the product is a liquid, applying high vacuum (<1 mbar) often causes violent "bumping," splashing product into the rotavap bump trap. A nitrogen bleed breaks the surface tension.

Setup Diagram:

VacSetup Flask Product Flask (Oil + Solvent) Adapter Claisen Adapter (2-Neck) Flask->Adapter Bleed Capillary Tube (N2 Inlet) Adapter->Bleed Inlet Trap Cold Trap (Dry Ice/Acetone) Adapter->Trap Vapor Path Manifold Vacuum Manifold (< 5 mbar) Trap->Manifold

Figure 2: Setup for controlled vacuum stripping using a nitrogen capillary bleed to prevent bumping.

Step-by-Step:

  • Transfer oil to a round-bottom flask (fill only 20% capacity).

  • Insert a capillary bleed or a needle valve allowing a tiny stream of Nitrogen into the liquid.

  • Connect to high vacuum (0.1–1.0 mmHg).

  • The Nitrogen bubbles provide nucleation sites, preventing violent bumping while the solvent evaporates.

  • Critical: Monitor the cold trap. If you see yellow oil condensing, your vacuum is too strong—stop immediately.

Frequently Asked Questions (FAQ)

Q1: Can I just heat the oil to 100°C under vacuum to drive off the DMF? A: Strongly Discouraged. While 1-methylpyrrole-2-carbonitrile is relatively stable, pyrrole-2-carbonitriles can undergo thermal polymerization or hydrolysis (turning into the amide) if traces of acid/base are present [4]. Extended heating also darkens the oil, indicating decomposition. Always use Protocol A (Extraction) first to remove the bulk of DMF.

Q2: My product solidified in the freezer, but melts at room temp. Can I recrystallize? A: This "low-melting solid" behavior is typical. Recrystallization is difficult because the solid melts before you can filter it.

  • Solution: Perform a "Cold Filtration" . Dissolve in minimal Pentane/Hexane, freeze to -20°C, and filter through a jacketed funnel cooled with dry ice. If this is too complex, revert to Distillation .

Q3: What is the best way to determine the residual solvent level? A: Quantitative NMR (qNMR) or Headspace GC .

  • qNMR Method: Dissolve ~20mg sample in CDCl₃. Add a known amount of internal standard (e.g., 1,3,5-trimethoxybenzene). Compare the integration of the solvent peak (e.g., DMF methyls @ 2.89 ppm) to the product's methyl peak (@ 3.7-3.8 ppm).

Q4: I have to meet ICH Q3C Class 2 limits (DMF < 880 ppm). My NMR still shows traces. A: If extraction fails to hit ppm levels, you must distill.

  • Kugelrohr Distillation: This is the gold standard for oils. Set oven to 100°C, Vacuum to 0.5 mmHg. The product will distill clear, leaving the heavy polymeric residue and high-boiling solvent complexes behind.

References

  • PubChem. (n.d.). 1-Methylpyrrole-2-carbonitrile (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Workup Tricks - Removing DMF. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1959). Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile...[5][6]. Retrieved from [Link]

Sources

Validation & Comparative

Advanced LC-MS/MS Fragmentation Guide: Pyrrole-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

Pyrrole-2-carbonitrile is a critical pharmacophore in drug discovery, serving as a scaffold in potassium-competitive acid blockers (P-CABs) like Vonoprazan and various kinase inhibitors. However, its structural isomerism—specifically the distinction between pyrrole-2-carbonitrile and pyrrole-3-carbonitrile—poses significant analytical challenges.

This guide moves beyond basic spectral interpretation. It provides a mechanistic framework for differentiating these isomers using collision-induced dissociation (CID), supported by experimental protocols and diagnostic ion tables. We validate the "ortho-effect" mechanism unique to the 2-position, offering a reliable method for structural confirmation without the need for NMR in high-throughput screening.

Part 1: Mechanistic Deep Dive

The "Ortho-Effect" in ESI-MS/MS

The fragmentation of pyrrole-2-carbonitrile derivatives is governed by the proximity of the nitrile group (C2) to the pyrrole nitrogen (N1). Unlike its 3-regioisomer, the 2-carbonitrile motif facilitates a specific intramolecular interaction that drives the loss of hydrogen cyanide (HCN).

1. Primary Fragmentation Pathway: HCN Elimination

In positive electrospray ionization (ESI+), the protonated molecular ion


 undergoes a characteristic neutral loss of 27 Da (HCN).
  • Mechanism: The proton on the pyrrole nitrogen (N1) is labile. In the 2-isomer, the nitrile nitrogen is spatially close enough to facilitate a 1,2-elimination or a pseudo-cyclic transition state, leading to the expulsion of HCN and the formation of a radical cation or a ring-contracted species (often a cyclopropenyl cation derivative).

  • Energetics: This pathway is kinetically favored for the 2-isomer due to the lower energy barrier of the transition state compared to the 3-isomer, which requires significant ring distortion or ring opening to eject the cyano group.

2. Secondary Pathway: Retro-Diels-Alder (RDA)

Following the loss of HCN, the remaining ring system often undergoes further degradation via Retro-Diels-Alder mechanisms, typically losing acetylene (


, 26 Da) or substituted acetylenes depending on the R-groups at positions 3, 4, or 5.
Visualization: Fragmentation Logic

The following diagram illustrates the mechanistic divergence between the 2-cyano and 3-cyano isomers.

FragmentationPathway Parent2 Pyrrole-2-CN [M+H]+ TS_2 Transition State (N1-H ... N-C2 interaction) Parent2->TS_2 Low CE (10-20 eV) Parent3 Pyrrole-3-CN [M+H]+ TS_3 Ring Opening / High Energy TS Parent3->TS_3 High CE (>30 eV) Frag_HCN [M+H - HCN]+ (Diagnostic Ion) TS_2->Frag_HCN Major Pathway Loss of 27 Da TS_3->Frag_HCN Minor Pathway Frag_RDA RDA Fragmentation (Complex Mix) TS_3->Frag_RDA Non-specific Cleavage

Figure 1: Mechanistic divergence in collision-induced dissociation (CID) for pyrrole-carbonitrile isomers. The 2-isomer favors direct HCN loss due to proximity effects.

Part 2: Comparative Analysis (Product vs. Alternatives)

In this context, the "Product" is the Pyrrole-2-carbonitrile scaffold, and the "Alternatives" are its structural isomers (Pyrrole-3-CN) and other nitrogen heterocycles (e.g., Indoles).

Diagnostic Utility Comparison
FeaturePyrrole-2-Carbonitrile (Target)Pyrrole-3-Carbonitrile (Isomer)Indole-3-Carbonitrile (Analog)
Primary Neutral Loss HCN (27 Da) Ring Cleavage / Radical LossHCN (27 Da)
Onset Energy (CE) Low (15-20 eV) High (>35 eV)Medium (25-30 eV)
[M-HCN]/[M] Ratio High (> 50%) Low (< 10%)Medium (~30%)
Key Mechanism 1,2-elimination (Ortho-effect)Ring opening requiredRing expansion to Quinoline
Diagnostic Ion [M-27]⁺ [M-17]⁺ (NH₃ loss if amino subst.)[M-27]⁺ (requires high res to distinguish)
Why this matters for Drug Development

In the synthesis of Vonoprazan analogs, regioselectivity issues often yield mixtures of 2- and 3-cyano pyrroles.

  • The Problem: These isomers often co-elute on standard C18 gradients.

  • The Solution: Using the [M-HCN]⁺ relative abundance as a filter allows for the identification of the correct isomer without purifying the peak for NMR. If the MS/MS spectrum at 20 eV shows a dominant [M-27]⁺ peak, it is the 2-isomer.

Part 3: Experimental Protocols

To replicate these diagnostic patterns, a standardized LC-MS/MS workflow is required. This protocol ensures that the internal energy deposited into the ions is consistent, allowing for reliable isomer differentiation.

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v). Avoid high concentrations of ammonium buffers if possible, as they can suppress ionization of the pyrrole nitrogen.

  • Concentration: 1 µg/mL (to avoid space-charge effects in ion traps).

LC-MS/MS Parameters (Q-TOF / Orbitrap)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation (

      
      ) rather than radical formation.
      
  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor/Cone Voltage: 100 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (Stepping):

    • Acquire spectra at 10, 20, and 40 eV .

    • Logic: The 2-CN isomer will lose HCN at 10-20 eV. The 3-CN isomer will remain largely intact or show non-specific fragmentation until 40 eV.

Data Analysis Workflow (Decision Tree)

DecisionTree Start Analyze MS/MS Spectrum (CE = 20 eV) CheckMass Observe Neutral Loss (Parent m/z - Fragment m/z) Start->CheckMass Is27 Loss = 27 Da (HCN)? CheckMass->Is27 Yes27 Calculate Ratio: Intensity [M-27] / [M+H] Is27->Yes27 Yes Result3CN Identify: Pyrrole-3-Carbonitrile Is27->Result3CN No (or other loss) CheckRatio Ratio > 0.5? Yes27->CheckRatio Result2CN Identify: Pyrrole-2-Carbonitrile CheckRatio->Result2CN Yes (Labile CN) CheckRatio->Result3CN No (Stable CN)

Figure 2: Decision tree for differentiating pyrrole-carbonitrile isomers based on collision energy dependence and fragmentation ratios.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2399–2406. Link

  • BenchChem Technical Support. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem.[1][2][3] Link

  • Wang, J., et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile.[4] Molbank, 2023(2), M1627.[4] Link

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Link

  • Agilent Technologies. (2013). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent Technical Overview. Link

Sources

HPLC Method Validation Guide: Purity Analysis of 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan Fumarate, the purity of the intermediate 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile is a critical quality attribute (CQA). The presence of a primary amine on the pyrrole ring presents a classic chromatographic challenge: severe peak tailing due to secondary silanol interactions under standard acidic conditions.

This guide compares two methodological approaches:

  • Method A (Traditional): Acidic Mobile Phase (0.1% TFA) on Standard C18.

  • Method B (Recommended): High-pH (pH 10.0) on Hybrid Silica C18.

The Verdict: While Method A is common, it fails to provide the peak symmetry required for high-sensitivity impurity profiling. Method B is the validated standard recommended here , utilizing high-pH stability to deprotonate the amine, eliminate silanol drag, and ensure robust quantification.

The Analytical Challenge

The target molecule possesses two conflicting functional groups regarding chromatography:

  • Pyrrole-2-carbonitrile: A neutral, somewhat lipophilic moiety.

  • 5-Aminomethyl group: A basic primary amine (

    
    ).
    

Under standard acidic conditions (pH 2-3), the amine is fully protonated (


). This cation interacts ionically with residual deprotonated silanols (

) on the stationary phase, causing:
  • Tailing Factors (

    
    ) > 1.5  (Unacceptable for trace impurity analysis).
    
  • Retention Time Shifts due to column aging (silanol activation).

Comparative Performance Matrix
FeatureMethod A: Acidic (TFA/Formic)Method B: High pH (Ammonium Bicarbonate)
Mobile Phase pH 2.0 – 3.010.0
Analytic State Protonated Cation (

)
Neutral Free Base (

)
Stationary Phase Standard C18 (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge BEH C18)
Tailing Factor (

)
1.8 – 2.2 (Poor)0.9 – 1.1 (Excellent)
Resolution (

)
Variable> 2.0 for all impurities
MS Compatibility GoodExcellent (Volatile Buffer)

Recommended Validated Protocol (Method B)

This protocol has been designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[1]

Chromatographic Conditions
  • Instrument: HPLC/UHPLC with PDA Detector (or MS).

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent High-pH stable hybrid column).
  • Column Temperature:

    
     (Improves mass transfer for basic amines).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV @ 230 nm (Maximize pyrrole absorption) & 254 nm.

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
15.0955End

Experimental Validation Data

The following data represents typical performance metrics derived from validating this intermediate using the High-pH Method B.

System Suitability & Specificity
  • Specificity: No interference observed from blank or placebo at the retention time of the main peak (

    
    ).
    
  • Resolution: Critical pair resolution (Intermediate vs. 1-methylpyrrole-2-carbonitrile precursor)

    
    .
    
  • Symmetry: Tailing factor consistently

    
    .
    
Linearity & Range

Evaluated over 50% to 150% of the target concentration (


).
ParameterResultAcceptance Criteria
Correlation Coeff (

)
0.9998

Slope 45201N/A
Y-Intercept -125Statistical significance test
Range

80-120% of Test Conc.
Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

LevelRecovery % (Mean, n=3)% RSD
80% 99.4%0.5%
100% 100.1%0.3%
120% 99.8%0.4%
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3):

    
    
    
  • LOQ (S/N = 10):

    
    
    

Visualizing the Validation Logic

Diagram 1: The Validation Workflow (ICH Q2 Aligned)

This workflow illustrates the logical progression from protocol design to final reporting, emphasizing the feedback loop if system suitability fails.

ValidationWorkflow start Validation Planning (ICH Q2 R2) dev Method Development (pH Screening) start->dev suitability System Suitability (Tailing < 1.2) dev->suitability suitability->dev Fail spec Specificity (Stress Testing) suitability->spec Pass lin Linearity (R² > 0.999) spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability) acc->prec report Final Validation Report prec->report

Caption: Step-by-step validation lifecycle ensuring the method meets regulatory standards for specificity, linearity, and precision.

Diagram 2: Mechanism of Interaction (Why High pH?)

This diagram explains the chemical causality: why acidic methods fail for this amine and why high pH succeeds.

InteractionMechanism cluster_acid Method A: Acidic (pH 3.0) cluster_base Method B: High pH (pH 10.0) amine_pos Amine Protonated (R-NH3+) tailing Ionic Interaction (Peak Tailing) amine_pos->tailing silanol_neg Silanol Ionized (Si-O-) silanol_neg->tailing amine_neutral Amine Neutral (R-NH2) sharp Hydrophobic Interaction (Sharp Peak) amine_neutral->sharp silanol_suppressed Hybrid Silica (Resistant) silanol_suppressed->sharp

Caption: Mechanistic comparison showing how High pH (Method B) prevents the ionic drag responsible for peak tailing.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Notes. [Link]

  • Arikawa, Y., et al. (2012).[3] Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB).[3][4] Journal of Medicinal Chemistry, 55(9), 4446–4456. [Link]

  • Waters Corporation. (2021). Method Development for Basic Pharmaceuticals using High pH. Waters Application Notes. [Link]

Sources

A Senior Application Scientist's Guide to Infrared (IR) Spectrum Analysis of Nitrile and Amine Functional Groups in Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrrole scaffold is a cornerstone of molecular design, appearing in a vast array of pharmacologically active compounds and advanced materials.[1][2][3] The precise characterization of these molecules is paramount, and Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for confirming functionalization.[4] This guide provides an in-depth, comparative analysis of the IR spectral signatures of two crucial functional groups commonly found on the pyrrole ring: amines and nitriles. Moving beyond a simple recitation of frequency tables, we will explore the underlying principles that govern their spectral behavior, empowering you to interpret your data with confidence and precision.

The Foundation: Why IR Spectroscopy for Pyrrole Analysis?

At its core, IR spectroscopy measures the vibrations of molecular bonds.[5][6] When a molecule is irradiated with infrared light, its bonds stretch, bend, and wag at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation. An IR spectrum is a plot of these absorptions, providing a unique "fingerprint" of the functional groups present.[4][7]

For the analysis of solid or viscous liquid pyrrole derivatives, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the technique of choice. It requires minimal sample preparation and provides high-quality spectra by passing an IR beam through a crystal in direct contact with the sample.[8][9] This direct contact methodology ensures reproducible and reliable data, which is critical for structural validation.

G cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition & Processing A Purge Spectrometer (Remove H₂O, CO₂) B Collect Background Spectrum (Reference Scan) A->B D Acquire Sample Spectrum (e.g., 4000-600 cm⁻¹, 32 scans) B->D Sample Placed C Apply Sample to ATR Crystal (Ensure Good Contact) C->D E Process Data (ATR & Baseline Correction) D->E F Final Spectrum for Analysis E->F

Caption: A typical workflow for ATR-FTIR analysis.

The Amine Signature: Decoding N-H Vibrations in Pyrroles

The amine functional group presents a rich and informative region in the IR spectrum, characterized primarily by its N-H stretching and bending vibrations.

N-H Stretching Vibrations

This is the most diagnostic region for amines. The appearance of the N-H stretch is highly dependent on the nature of the amine.

  • Pyrrole Ring N-H: The pyrrole ring itself contains a secondary amine nitrogen. This N-H bond gives rise to a single, often broad, absorption band typically found in the 3400–3200 cm⁻¹ region.[10] The broadening is a direct consequence of intermolecular hydrogen bonding, where the N-H of one molecule interacts with the π-electron system or a heteroatom of another.[11][12] The strength of this interaction dictates the extent of the peak broadening and its shift to lower wavenumbers (a red shift).[13]

  • Primary Amines (-NH₂): When a primary amino group is substituted onto the pyrrole ring (e.g., 2-aminopyrrole), the spectrum becomes more complex and informative. Two distinct bands will appear in the 3500–3300 cm⁻¹ range.[5][14] This splitting arises from the two different stretching modes of the -NH₂ group:

    • Asymmetric Stretch (~3500-3400 cm⁻¹): The two N-H bonds stretch out of phase. This requires more energy and thus appears at a higher frequency.

    • Symmetric Stretch (~3400-3300 cm⁻¹): The two N-H bonds stretch in phase. This requires less energy and appears at a lower frequency.

The presence of two distinct, moderately sharp peaks in this region is a definitive indicator of a primary amine.[14]

N-H Bending and C-N Stretching Vibrations

While less prominent than the N-H stretch, bending vibrations provide confirmatory evidence.

  • N-H Bending: Primary amines exhibit an in-plane "scissoring" vibration that results in a medium-to-strong absorption band around 1650–1580 cm⁻¹ .[5] This can sometimes overlap with C=C stretching bands from the aromatic ring.

  • C-N Stretching: The stretching of the carbon-nitrogen bond is found in the fingerprint region, typically between 1350–1000 cm⁻¹ .[10][15] These absorptions are generally of medium to weak intensity and can be coupled with other vibrations, making them less useful for initial identification but valuable for detailed fingerprint comparisons.

G cluster_stretch N-H Stretching Modes cluster_bend N-H Bending Mode N1 N H1a H N1->H1a Symmetric H1b H N1->H1b N2 N H2a H N2->H2a Asymmetric H2b H H2b->N2 N3 N H3a H N3->H3a H3b H N3->H3b H3a->H3b Scissoring

Caption: Vibrational modes for a primary amine (-NH₂) group.

The Nitrile Signature: A Sharp and Unmistakable Peak

In stark contrast to the often broad and complex amine region, the nitrile functional group provides one of the most easily identifiable peaks in an IR spectrum.

C≡N Stretching Vibration

The defining feature of a nitrile is its carbon-nitrogen triple bond.

  • Position and Appearance: The C≡N stretch gives rise to a sharp, intense absorption in a relatively uncongested region of the spectrum, typically 2260–2220 cm⁻¹ .[16][17] Its sharpness is due to the simple, localized nature of the vibration, and its intensity comes from the large change in dipole moment during the stretch of the polar C≡N bond.[17]

  • The Effect of Conjugation: This is a critical consideration for nitrile-substituted pyrroles. When the nitrile group is directly attached to the aromatic pyrrole ring, its π-system interacts with the π-system of the ring. This electronic conjugation weakens the C≡N triple bond slightly, requiring less energy to stretch it. Consequently, the absorption peak shifts to a lower wavenumber (2240–2220 cm⁻¹ ) compared to a saturated, aliphatic nitrile (2260–2240 cm⁻¹).[16][17] This shift is a key piece of evidence confirming the aromatic attachment of the nitrile group.

  • Influence of Substituents and Environment: The precise frequency of the C≡N stretch is sensitive to the electronic environment.[18][19]

    • Electron-donating groups on the pyrrole ring can further decrease the frequency.

    • Electron-withdrawing groups can slightly increase the frequency.[16]

    • Solvent polarity can also induce small shifts (solvatochromism).[18][20] While hydrogen bonding directly to the nitrile nitrogen can occur, leading to a blue shift (higher frequency), this effect is generally less pronounced than the red shift seen in N-H groups from hydrogen bonding.[18][20]

G cluster_stretch C≡N Stretching Mode C1 C N1 N C1->N1 Stretch R R

Caption: The simple stretching mode of a nitrile (C≡N) group.

Comparative Data Summary

The following table provides a direct comparison of the key IR absorptions for amine and nitrile groups on a pyrrole ring. This serves as a quick reference guide for spectral interpretation.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & ShapeKey Influencing Factors
Pyrrole Ring Amine N-H Stretch3400 - 3200Medium-Strong, BroadIntermolecular H-bonding (causes broadening and red shift)
Primary Amine (-NH₂) N-H Asymmetric Stretch3500 - 3400Medium, SharpTwo distinct peaks for -NH₂
N-H Symmetric Stretch3400 - 3300Medium, Sharp
N-H Bend (Scissoring)1650 - 1580Medium-StrongCan overlap with aromatic C=C stretches
Aromatic Nitrile (-C≡N) C≡N Stretch2240 - 2220Strong, SharpConjugation with the pyrrole ring lowers the frequency

A Self-Validating Protocol for ATR-FTIR Analysis

To ensure the trustworthiness and reproducibility of your results, a rigorous experimental protocol is essential. The causality behind each step is as important as the step itself.

Objective: To obtain a high-fidelity infrared spectrum of a substituted pyrrole derivative.

Methodology:

  • Instrument Preparation & Validation:

    • Step 1.1: Ensure the FTIR spectrometer's sample compartment has been purged with dry air or nitrogen for at least 15 minutes.

      • Causality: This displaces atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure the N-H/O-H region (~3700-3200 cm⁻¹) and the ~2360 cm⁻¹ region, respectively.[10]

    • Step 1.2: Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). The resulting spectrum should be a flat line near 100% transmittance.

      • Causality: This step is a self-validating control. It records the absorbance of the empty instrument (atmosphere, ATR crystal) and is automatically subtracted from the sample scan. A noisy or feature-rich background indicates incomplete purging or a contaminated ATR crystal, which must be rectified before proceeding.

  • Sample Preparation & Application:

    • Step 2.1: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the solvent to fully evaporate.

      • Causality: Prevents cross-contamination from previous samples and ensures a clean reference surface.

    • Step 2.2: Apply a small amount of the pyrrole sample directly onto the center of the ATR crystal. If it is a solid, use the instrument's pressure clamp to ensure firm, even contact.

      • Causality: The quality of an ATR spectrum is critically dependent on the intimate contact between the sample and the crystal surface, where the IR beam's evanescent wave interacts with the sample.[9] Poor contact results in a weak, low-quality spectrum.

  • Data Acquisition & Processing:

    • Step 3.1: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution, range 4000-600 cm⁻¹).

      • Causality: Using identical parameters ensures that the background subtraction is accurate. Averaging multiple scans (16-32) improves the signal-to-noise ratio.

    • Step 3.2: Apply an automated ATR correction (if available in the software). This accounts for the wavelength-dependent depth of penetration of the IR beam.

    • Step 3.3: Perform a baseline correction to ensure all absorption peaks originate from zero absorbance.

      • Causality: Corrects for scattering effects or instrumental drift, ensuring accurate peak intensity measurements.

By following this protocol, the final spectrum is validated against a clean background, ensuring that all observed features are attributable to the sample itself.

Conclusion

The infrared spectra of amine and nitrile functional groups on pyrrole rings offer distinct and highly diagnostic signatures. Amines are identified by their characteristic N-H stretching bands above 3200 cm⁻¹, with primary amines uniquely showing a doublet, and their broader N-H bending modes. The nitrile group, in contrast, provides a sharp, strong, and unmistakable C≡N stretching peak in the 2240–2220 cm⁻¹ region, with its precise position offering valuable insight into electronic conjugation. By understanding the principles of group frequencies, the influence of molecular structure, and the implementation of rigorous analytical protocols, researchers can leverage IR spectroscopy as a powerful first-pass tool for the structural elucidation and verification of novel pyrrole-based compounds.

References

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Data set]. Retrieved from [Link]

  • Duncan, J. A., et al. (2012). IR Spectroscopy of α- and β-Protonated Pyrrole via Argon Complex Photodissociation. The Journal of Physical Chemistry A. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds. Retrieved from [Link]

  • ConnectSci. (1963). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. Australian Journal of Chemistry. Retrieved from [Link]

  • Su, Y.-T., & Boxer, S. G. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Retrieved from [Link]

  • Halsvik, B., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. PMC. Retrieved from [Link]

  • Su, Y.-T., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ConnectSci. (1966). Pyrrole studies. VIII. The NH stretching frequencies of substituted pyrroles Acetyl and benzoyl substituents. Australian Journal of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview [PDF]. Retrieved from [Link]

  • Scribd. (n.d.). IR Feature Comparison of Organic Compounds [PDF]. Retrieved from [Link]

  • Borho, N., & Suhm, M. A. (2008). N-H...pi interactions in pyrroles: systematic trends from the vibrational spectroscopy of clusters. PubMed. Retrieved from [Link]

  • Nakanaga, T., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. PubMed. Retrieved from [Link]

  • Das, P., & Lee, Y.-P. (2020). Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen. PubMed. Retrieved from [Link]

  • Ozaki, Y., et al. (2011). Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2009). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Retrieved from [Link]

  • Graener, H., et al. (1988). Pathways of relaxation of the N–H stretching vibration of pyrrole in liquids. AIP Publishing. Retrieved from [Link]

  • Fally, F., et al. (n.d.). PLASMA POLYMERIZATION OF PYRROLE. Laboratoire Interdisciplinaire de Spectroscopie Electronique. Retrieved from [Link]

  • Nair, V., et al. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Journal of Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Wang, J., et al. (2012). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Department of Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Study Mind. (n.d.). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, Part I: Introduction. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • MDPI. (2000). Substituted Pyrroles. Retrieved from [Link]

  • Quora. (2017). What is the effect of hydrogen bonding in IR absorption band? Retrieved from [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles. Retrieved from [Link]

  • YouTube. (2020). Effect of Hydrogen Bonding on IR Peak Values & Shapes. Retrieved from [Link]

  • ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy [Request PDF]. Retrieved from [Link]

  • Science.gov. (n.d.). c-h stretching vibration: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Analysis of Selected Modes of Carbonitrile at the... [Table]. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),... [Scientific diagram]. Retrieved from [Link]

  • PMC. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

  • ACS Publications. (n.d.). Investigation of the N-H Stretching Vibrations of the Aniline-Pyrrole Binary Complex and Its Cation by Infrared Depletion Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubMed. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[10]benzopyrano [2,3-b]pyridine-3 carbonitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Tohoku University. (n.d.). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from [Link]

  • Mathematical Statistician and Engineering Applications. (2022). Prediction of Vibrational Spectra of a Molecule of C3v Point Group with the Help Symmetry and Group Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Vibrational modes and frequencies of 2-pyrrolidinones and their deutero-isotopomers. Retrieved from [Link]

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Benchmarking 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile against Vonoprazan intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking of 5-(Aminomethyl)-1-methylpyrrole-2-carbonitrile (hereafter referred to as AMCN-Me ) against the established industrial intermediates used in the synthesis of Vonoprazan Fumarate .[1]

Executive Summary: The Structural Divergence

In the context of Vonoprazan development, AMCN-Me serves primarily as a Critical Impurity Reference Standard or a Structural Analog Scaffold , rather than a viable production intermediate.[1]

The industrial synthesis of Vonoprazan (Takeda Route) relies on 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (The "Aldehyde Intermediate").[1] Comparing AMCN-Me against this standard reveals a fundamental structural incompatibility for active pharmaceutical ingredient (API) production, specifically the N-methylation vs. N-sulfonylation requirement.[1]

FeatureAMCN-Me (Subject) Standard Aldehyde Intermediate
CAS Registry Generic/Analog881674-56-2
N-Substituent Methyl (-CH₃) Hydrogen (-H) (allows Sulfonylation)
C-3 Substituent Aminomethyl (-CH₂NH₂)Carbaldehyde (-CHO)
C-5 Substituent Nitrile (-CN) (typically)2-Fluorophenyl
Primary Utility Impurity Profiling / SAR AnalogAPI Manufacturing Precursor

Part 1: Technical Benchmarking & Gap Analysis

Synthetic Utility and Atom Economy

The synthesis of Vonoprazan requires the attachment of a pyridine-3-sulfonyl group to the pyrrole nitrogen (N-1).[1][2]

  • The Standard Route: Uses an N-unsubstituted pyrrole (1H-pyrrole).[1] The free amine is essential for the base-catalyzed sulfonylation reaction with pyridine-3-sulfonyl chloride.[1]

  • The AMCN-Me Route: The presence of the 1-methyl group blocks the sulfonylation site.[1] To convert AMCN-Me to Vonoprazan, one would need to perform an N-demethylation (energetically unfavorable and low yielding) followed by sulfonylation.[1]

    • Verdict: AMCN-Me is a "Dead-End" intermediate for Vonoprazan production but a "Gold Standard" for detecting N-methylated impurities (which arise from methylamine side-reactions).[1]

Reactivity Profile: Nitrile vs. Aldehyde
  • Standard (Aldehyde): The reductive amination of the aldehyde with methylamine is mild (uses NaBH₄ or STAB) and chemoselective.[1]

  • Subject (Nitrile): Reducing the nitrile group to an amine typically requires harsh conditions (LiAlH₄, Raney Ni/H₂) which can cause defluorination of the aryl ring or over-reduction of the pyrrole core.[1]

Impurity Trapping Mechanism

During the reductive amination step of the Standard Route, excess methylamine can theoretically attack the pyrrole nitrogen if the sulfonylation is not yet performed or if the protecting group is labile.[1] AMCN-Me represents the stable end-product of such a side reaction, making it an essential marker for Quality Control (QC).[1]

Part 2: Visualization of Synthetic Pathways

The following diagram illustrates the divergence between the Standard Takeda Route and the formation of the AMCN-Me Impurity , highlighting why the latter is a dead end for the drug substance.

Vonoprazan_Pathways Start Starting Material (2-Fluoroacetophenone) Pyrrole_Core Intermediate A: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Standard Precursor) Start->Pyrrole_Core Cyclization Sulfonylation Step 1: Sulfonylation (+ Pyridine-3-sulfonyl chloride) Pyrrole_Core->Sulfonylation Path A (Correct) Methylation_Error Side Reaction: N-Methylation (+ Methylamine/Me-I) Pyrrole_Core->Methylation_Error Path B (Impurity) Inter_Sulfonyl Intermediate B: N-Sulfonylated Pyrrole Sulfonylation->Inter_Sulfonyl AMCN_Analog SUBJECT MOLECULE (AMCN-Me): N-Methylated Analog/Impurity (Dead End for API) Methylation_Error->AMCN_Analog Irreversible Vonoprazan TARGET: Vonoprazan (API) Inter_Sulfonyl->Vonoprazan Reductive Amination AMCN_Analog->Vonoprazan Impossible (Blocked N-Site)

Caption: Pathway comparison showing the Standard Route (Green) yielding Vonoprazan vs. the Impurity Pathway (Red) yielding the N-Methylated Subject Molecule.[1]

Part 3: Experimental Protocols

As a Senior Application Scientist, the following protocols are designed to use AMCN-Me as a System Suitability Standard in HPLC analysis, ensuring the purity of the final Vonoprazan API.

Protocol A: Preparation of Impurity Marker Stock Solution

Objective: To create a stable reference standard for quantifying N-methylated impurities.

  • Weighing: Accurately weigh 5.0 mg of AMCN-Me reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 20 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes at 25°C. Ensure complete dissolution (solution should be clear).

  • Dilution: Dilute to volume with Buffer A (0.1% Formic Acid in Water).

  • Storage: Transfer to an amber vial. Stable for 7 days at 4°C.[1]

Protocol B: Comparative HPLC Analysis (System Suitability)

Objective: To demonstrate the resolution between the Active Ingredient (Vonoprazan) and the Structural Analog (AMCN-Me).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% → 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (Pyrrole absorption).[1]

Expected Results:

Compound Retention Time (RT) Relative RT (RRT) Acceptance Criteria
Vonoprazan ~12.5 min 1.00 N/A

| AMCN-Me | ~8.2 min | ~0.65 | Resolution > 2.0 |[1]

Interpretation: The N-methyl group in AMCN-Me makes it significantly less lipophilic than the bulky Pyridine-Sulfonyl group in Vonoprazan, causing it to elute earlier.[1] This validates the method's specificity.

Part 4: Scientific Rationale & Causality

Why Benchmarking Matters: In high-potency drug development (P-CABs), the "N-Methyl" impurity is a common breakdown product or synthetic byproduct.[1] If the raw material (Pyrrole) contains traces of N-methylated pyrrole, or if methylamine is introduced too early in the presence of alkylating agents, AMCN-Me forms.[1]

Because AMCN-Me lacks the sulfonyl group, it has zero efficacy as a proton pump inhibitor (the sulfonyl group is critical for binding to the K+ site of H+/K+-ATPase).[1] Therefore, its presence must be controlled to <0.15% (ICH Q3A limits).[1]

The "Nitrile" Factor: The prompt specifies a 2-carbonitrile .[1] Standard Vonoprazan synthesis often proceeds via an aldehyde.[1] The nitrile variant is generally considered less favorable for the main route because the reduction of Nitrile (-CN) to Amine (-CH₂NH₂) is chemically difficult in the presence of the sulfonyl group (which is labile to strong reductants like LiAlH₄).[1] Thus, the Nitrile derivative is almost exclusively an early-stage building block or a degradation marker , not a late-stage intermediate.[1]

References

  • Takeda Pharmaceutical Company. (2010).[1] Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors.[1][] Patent WO2010113942.[1] Link

  • Jain, A., et al. (2016).[1] Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Journal of Separation Science.[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Vonoprazan.[1]Link[1]

  • Kogure, S., et al. (2025).[1] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.[1][2] Journal of Organic Chemistry.[1] Link[1]

  • Chemicea. (2025).[1][4] Vonoprazan Impurity Standards and Profiling.[1][4][5][6]Link

Sources

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